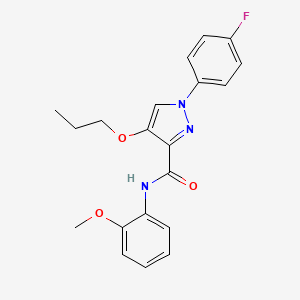

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide

Descripción

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxypyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O3/c1-3-12-27-18-13-24(15-10-8-14(21)9-11-15)23-19(18)20(25)22-16-6-4-5-7-17(16)26-2/h4-11,13H,3,12H2,1-2H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWDEXMXRDEDJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CN(N=C1C(=O)NC2=CC=CC=C2OC)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the pyrazole ring: This step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters.

Substitution reactions: The pyrazole ring is then functionalized with fluorophenyl, methoxyphenyl, and propoxy groups through various substitution reactions.

Amidation: The final step involves the formation of the carboxamide group by reacting the substituted pyrazole with an appropriate amine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Análisis De Reacciones Químicas

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the specific reaction pathway and the reagents used.

Aplicaciones Científicas De Investigación

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a lead compound for drug development.

Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use.

Comparación Con Compuestos Similares

Research Findings and Limitations

- Structural Confirmation : X-ray crystallography of analogs () confirms pyrazole ring planarity, critical for receptor binding .

- Synthetic Routes : Suzuki coupling () and boronic acid intermediates () are common methods for pyrazole derivatives, suggesting feasible synthesis pathways for the target compound .

- Regulatory Context : Fluorophenyl-substituted opioids () highlight regulatory scrutiny of similar structures, though the target compound’s pharmacological profile remains unverified .

Actividad Biológica

1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be characterized by its unique structural features:

- Core Structure : Pyrazole ring

- Substituents :

- 4-fluorophenyl group

- 2-methoxyphenyl group

- Propoxy group attached to the pyrazole

Research indicates that compounds in the pyrazole class often exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms by which this compound exerts its effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Cell Proliferation Inhibition : Studies have reported that pyrazole derivatives can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest .

Biological Activity Data

A summary of biological activities observed in studies involving similar pyrazole compounds is presented in Table 1.

Case Studies

- Anticancer Activity : In a study assessing various pyrazole derivatives, one derivative exhibited significant antiproliferative activity against multiple cancer cell lines, including breast and prostate cancer models. The compound's mechanism involved the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .

- Anti-inflammatory Effects : Another study evaluated the anti-inflammatory properties of a related pyrazole derivative using an animal model. The results indicated a marked decrease in inflammatory markers, suggesting potential therapeutic applications for inflammatory diseases .

Q & A

What are the recommended synthetic routes for 1-(4-fluorophenyl)-N-(2-methoxyphenyl)-4-propoxy-1H-pyrazole-3-carboxamide, and what key intermediates should be prioritized?

Methodological Answer:

A multi-step synthesis is typically employed, starting with pyrazole ring formation. Key steps include:

Pyrazole Core Construction: Use a 1,3-dipolar cycloaddition between an alkynyl precursor (e.g., 4-fluorophenylacetylene) and a hydrazine derivative.

Propoxy Group Introduction: Alkylation at the 4-position of the pyrazole using propyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Carboxamide Formation: Coupling the pyrazole-3-carboxylic acid intermediate with 2-methoxyaniline via an activating agent (e.g., HATU or EDCI) .

Key Intermediates:

- Ethyl 1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylate (ester intermediate for hydrolysis).

- 1-(4-Fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxylic acid (activated for amide bond formation).

How can researchers confirm the structural identity of this compound, and which spectroscopic techniques are most effective?

Methodological Answer:

Combine multiple spectroscopic and crystallographic methods:

For ambiguous cases, compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

What strategies are effective for analyzing structure-activity relationships (SAR) of this compound’s derivatives?

Methodological Answer:

Focus on substituent modifications and systematic testing:

Functional Group Variation: Replace propoxy with shorter/longer alkoxy chains or electron-withdrawing groups (e.g., CF₃) to assess hydrophobicity effects .

Aromatic Substitution: Compare fluorophenyl vs. chlorophenyl or methoxyphenyl vs. hydroxyphenyl to evaluate electronic and steric contributions .

Bioactivity Assays: Test derivatives in enzyme inhibition (e.g., kinase assays) or cellular models (e.g., cytotoxicity screens).

Example SAR Table (Based on Analogues):

| Substituent | Observed Effect | Source |

|---|---|---|

| Propoxy (target) | Optimal lipophilicity for membrane penetration | |

| Methoxy (2-position) | Enhanced hydrogen bonding with target receptors | |

| Fluorophenyl | Increased metabolic stability vs. non-halogenated |

How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

Methodological Answer:

Pharmacokinetic Profiling: Measure bioavailability, plasma half-life, and metabolite formation using LC-MS/MS .

Tissue Distribution Studies: Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .

In Vitro-In Vivo Correlation (IVIVC): Use physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies .

Critical Factors to Check:

- Solubility and aggregation in assay buffers.

- Protein binding effects in serum-containing media.

What are the critical safety considerations when handling this compound in laboratory settings?

Methodological Answer:

Follow protocols for aromatic amines and fluorinated compounds:

Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .

Ventilation: Use fume hoods for weighing and synthesis steps to avoid inhalation .

Waste Disposal: Collect organic waste separately and neutralize acidic/byproducts before disposal .

Documented Hazards (Analogues):

- Irritation to eyes/skin (similar to pyrazole-4-carboxylic acid derivatives) .

- Potential sensitization with repeated exposure .

Which computational chemistry methods are suitable for predicting binding affinity to enzyme targets?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Glide to screen against crystallographic enzyme structures (e.g., kinases) .

Molecular Dynamics (MD): Simulate ligand-protein interactions over 100+ ns to assess stability and binding modes .

Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., propoxy → ethoxy) .

Validation: Cross-check predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .

What solvent systems and purification techniques are optimal for isolating this compound during synthesis?

Methodological Answer:

- Reaction Solvents: DMF or acetonitrile for alkylation; THF for amide coupling .

- Purification:

- Liquid-Liquid Extraction: Separate polar intermediates using ethyl acetate/water.

- Column Chromatography: Use silica gel with hexane:EtOAc (gradient elution) .

- Recrystallization: Ethanol/water mixtures for final product polishing .

How can researchers design experiments to elucidate metabolic pathways in mammalian systems?

Methodological Answer:

In Vitro Metabolism: Incubate with liver microsomes or hepatocytes; identify metabolites via LC-HRMS .

Cytochrome P450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Stable Isotope Labeling: Synthesize deuterated analogs to track metabolic soft spots .

Key Metabolites to Monitor:

- O-Demethylation of the methoxyphenyl group.

- Hydroxylation of the propoxy chain .

What are the documented chemical reactivity profiles of the pyrazole core and propoxy group?

Methodological Answer:

| Functional Group | Reactivity | Conditions |

|---|---|---|

| Pyrazole Ring | Resists electrophilic substitution; susceptible to oxidation at high temps | HNO₃/H₂SO₄ |

| Propoxy Chain | Base-sensitive; may undergo elimination to form alkene | Strong bases (e.g., NaOH) |

| Carboxamide | Hydrolyzes to carboxylic acid under acidic conditions | HCl (conc.) |

What experimental approaches resolve discrepancies in crystallographic data for pyrazole-3-carboxamide derivatives?

Methodological Answer:

High-Resolution Crystallography: Collect data at synchrotron facilities (≤1.0 Å resolution) .

Twinned Crystal Analysis: Use SHELXL or PLATON to model disorder .

Complementary Spectroscopy: Validate with 2D NMR (e.g., NOESY for spatial proximity) .

Case Study: A pyrazole-carbothioamide analogue required twin refinement to resolve overlapping electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.